N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-acetamide N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-acetamide
Brand Name: Vulcanchem
CAS No.: 1020054-57-2
VCID: VC3032934
InChI: InChI=1S/C15H15ClN2O3/c1-20-11-3-5-12(6-4-11)21-9-15(19)18-10-2-7-13(16)14(17)8-10/h2-8H,9,17H2,1H3,(H,18,19)
SMILES: COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N
Molecular Formula: C15H15ClN2O3
Molecular Weight: 306.74 g/mol

N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-acetamide

CAS No.: 1020054-57-2

Cat. No.: VC3032934

Molecular Formula: C15H15ClN2O3

Molecular Weight: 306.74 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-acetamide - 1020054-57-2

Specification

CAS No. 1020054-57-2
Molecular Formula C15H15ClN2O3
Molecular Weight 306.74 g/mol
IUPAC Name N-(3-amino-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide
Standard InChI InChI=1S/C15H15ClN2O3/c1-20-11-3-5-12(6-4-11)21-9-15(19)18-10-2-7-13(16)14(17)8-10/h2-8H,9,17H2,1H3,(H,18,19)
Standard InChI Key UYKQNHNRQYRFOS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N
Canonical SMILES COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N

Introduction

Chemical Properties and Structure

N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide is an organic compound characterized by its distinct molecular structure containing both an amino group and a chloro substituent on one phenyl ring, and a methoxy group on another phenoxy ring attached to an acetamide backbone. The compound belongs to the class of acetamide derivatives that have garnered significant attention in pharmaceutical research due to their versatile biological activities.

Basic Chemical Information

The following table summarizes the key chemical identifiers and properties of N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide:

PropertyValue
IUPAC NameN-(3-amino-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide
Molecular FormulaC₁₅H₁₅ClN₂O₃
Molecular Weight306.75 g/mol
CAS Number1020054-57-2
MDL NumberMFCD09997329
Standard InChIInChI=1S/C15H15ClN2O3/c1-20-11-3-5-12(6-4-11)21-9-15(19)18-10-2-7-13(16)14(17)8-10/h2-8H,9,17H2,1H3,(H,18,19)
Standard InChIKeyUYKQNHNRQYRFOS-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N
PubChem Compound28306627

The compound features multiple functional groups that contribute to its chemical reactivity and potential biological activity, including an amino group, a chloro substituent, a methoxy group, and an acetamide linkage.

Structural Characteristics

The molecular structure of N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide consists of three main components:

  • A 3-amino-4-chlorophenyl group

  • A 4-methoxyphenoxy group

  • An acetamide linker connecting these two aromatic systems

This unique structural arrangement creates a compound with interesting physicochemical properties and potential for hydrogen bonding and other intermolecular interactions that may contribute to its biological activity.

Applications in Research and Medicine

Biomedical Research Applications

Beyond pharmaceutical applications, this compound may serve important functions in biomedical research:

  • As a molecular probe for studying biological pathways

  • As an intermediate in the synthesis of more complex bioactive molecules

  • As a tool for understanding structure-activity relationships in drug development

Structural Analogs and Related Compounds

Key Structural Analogs

Several related compounds share structural similarities with N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide:

CompoundCAS NumberMolecular FormulaKey Structural Difference
N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)acetamideNot specifiedC₁₅H₁₇ClN₂O₂Contains 2,6-dimethylphenoxy instead of 4-methoxyphenoxy group
N-(3-Amino-4-chlorophenyl)-2-(2,4-di-tert-pentylphenoxy)acetamide50671-00-6C₂₄H₃₃ClN₂O₂Contains 2,4-di-tert-pentylphenoxy instead of 4-methoxyphenoxy group
N-(3-chlorophenyl)-2-(4-methylphenoxy)acetamide62095-66-3C₁₅H₁₄ClNO₂Lacks amino group; contains 4-methylphenoxy instead of 4-methoxyphenoxy group
N-(3-Amino-4-chlorophenyl)acetamide51867-83-5C₈H₉ClN₂OLacks the phenoxy moiety entirely
3-Amino-4-Methoxy AcetanilideNot specifiedC₉H₁₂N₂O₂Contains methoxy instead of chloro group

These structural analogs provide valuable information for structure-activity relationship studies and may help in understanding the biological activity profile of N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide.

Structure-Activity Relationships

The biological activity of acetamide derivatives can be significantly influenced by substitution patterns on the aromatic rings. For example:

  • Position of substituents: The presence of the amino group at the 3-position and chloro at the 4-position of the phenyl ring may contribute to specific biological activities

  • Nature of substituents: The electron-donating methoxy group on the phenoxy moiety can influence the compound's electron distribution and binding properties

  • Linker region: The acetamide linkage serves as a hydrogen bond donor/acceptor, potentially crucial for interaction with biological targets

Future Research Directions

Computational Studies

Computational approaches could provide valuable insights into the properties and potential applications of this compound:

  • Molecular docking studies to predict interactions with potential biological targets

  • Quantitative structure-activity relationship (QSAR) analyses to guide the design of more potent derivatives

  • Molecular dynamics simulations to understand the compound's behavior in biological environments

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